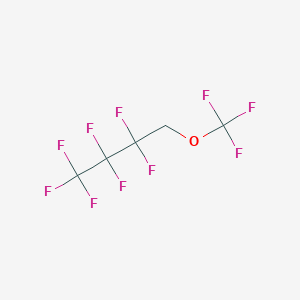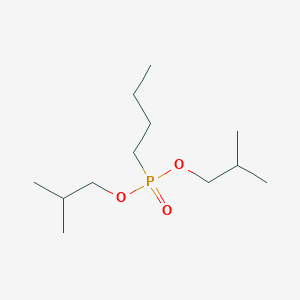
Bis(2-methylpropyl) butylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl) butylphosphonate: is an organophosphorus compound with the chemical formula C12H27O3P It is a phosphonate ester, which means it contains a phosphonic acid group bonded to organic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) butylphosphonate typically involves the reaction of butylphosphonic dichloride with 2-methylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
Butylphosphonic dichloride+2×2-methylpropanol→Bis(2-methylpropyl) butylphosphonate+2×HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-methylpropyl) butylphosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester into phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(2-methylpropyl) butylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.
Medicine: There is ongoing research into the use of this compound as a potential therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: In the industrial sector, this compound is used as a flame retardant and plasticizer due to its ability to enhance the thermal stability and flexibility of materials.
Mécanisme D'action
The mechanism of action of bis(2-methylpropyl) butylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Diisobutyl phthalate: Another organophosphorus compound with similar ester functional groups.
Butylphosphonic acid: A simpler phosphonic acid derivative with similar chemical properties.
Uniqueness: Bis(2-methylpropyl) butylphosphonate is unique due to its specific combination of alkyl groups and phosphonate ester functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
| 10092-77-0 | |
Formule moléculaire |
C12H27O3P |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
1-[bis(2-methylpropoxy)phosphoryl]butane |
InChI |
InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3 |
Clé InChI |
ZVXPPNMMWKQTDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(OCC(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


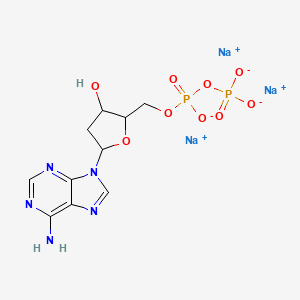
![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)

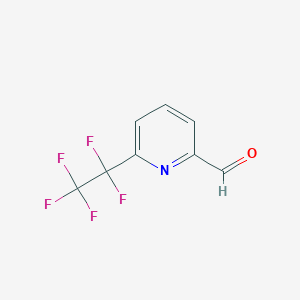

![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
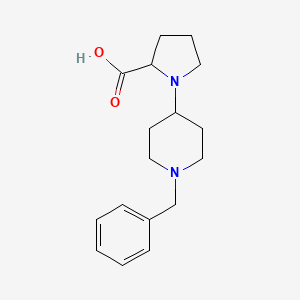


![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
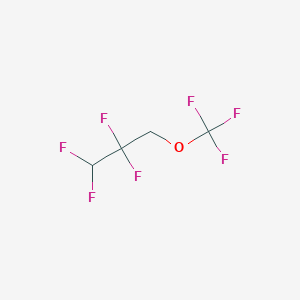
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)
